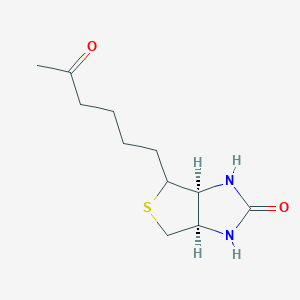![molecular formula C₁₁H₁₅N₃O₄ B1146290 2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine CAS No. 917918-82-2](/img/structure/B1146290.png)
2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound falls into a category of chemicals with nitro and amino substitutions in aromatic structures, which are of interest due to their potential biological activities and chemical properties.
Synthesis Analysis
Nitro and amino substitutions have been examined for their effects on biological activity, as seen in compounds where the introduction of nitro groups in place of methoxy groups has been hypothesized to retain similar biological activities (Singh et al., 2003).
Molecular Structure Analysis
The molecular and crystal structures of nitro derivatives of amino pyridines have been extensively studied, revealing details about their crystalline forms and the influence of nitro substitution on their molecular geometry (Bryndal et al., 2012).
Chemical Reactions and Properties
Electrophilic substitution reactions, particularly nitration, are relevant for synthesizing nitro-substituted aromatic compounds, which often involves reacting dimethylaminopyridines under specific conditions to introduce nitro groups at strategic positions on the aromatic ring (Burton et al., 1972).
Physical Properties Analysis
The physical properties, such as crystal structures and vibrational studies, provide insights into the arrangement and interactions within molecules. Studies involving similar nitrosubstituted compounds focus on their crystalline structure and hydrogen bonding, which are critical for understanding their physical characteristics (Lorenc, 2012).
Chemical Properties Analysis
The chemical behavior of nitro-aromatic compounds under various conditions, including their reactivity and interaction with other chemical species, is essential for understanding their chemical properties. For instance, the electrochemical study of a hallucinogen with a similar nitrophenyl structure highlights the relationship between the molecular structure and its electrochemical behavior (Richter et al., 1988).
Scientific Research Applications
Understanding Hallucinogenic Properties
2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine, as part of the broader class of 2,5-dimethoxy-substituted phenethylamines, has been studied for its hallucinogenic properties. These compounds are known for their profound changes in perception and cognition through the activation of the 5-HT2A receptor. The addition of specific groups to phenethylamine hallucinogens increases their 5-HT2A-binding affinity and hallucinogenic potency. Such studies contribute to understanding the behavioral pharmacology and potential therapeutic applications of hallucinogens in treating various psychiatric disorders (Halberstadt, 2017).
Nitrosamines and Environmental Impact
Another aspect of scientific research focuses on the formation of nitrosamines, such as N-nitrosodimethylamine (NDMA), in water technology. The presence of nitrosamines in water, including their occurrence, formation mechanisms, and removal strategies, is a critical environmental issue. Research in this area aims to mitigate the health risks associated with nitrosamines, which are potent carcinogens. Understanding the formation pathways and developing effective removal strategies for nitrosamines in water systems are crucial for ensuring public health and safety (Nawrocki & Andrzejewski, 2011).
Photosensitive Protecting Groups in Synthesis
The application of photosensitive protecting groups, including those with nitropyridine derivatives, plays a significant role in synthetic chemistry. These groups are used to protect reactive sites in molecules during synthesis, allowing for selective reactions elsewhere in the molecule. Upon exposure to light, these protecting groups can be removed, revealing the functional group for further chemical reactions. This technique is essential for the synthesis of complex organic molecules, including pharmaceuticals and materials science applications (Amit, Zehavi, & Patchornik, 1974).
Molecular Imaging and Drug Action
Research also extends to molecular and functional imaging studies of psychedelic drug action, including compounds related to 2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine. Such studies utilize imaging techniques like positron emission tomography (PET) and single-photon emission computed tomography (SPECT) to visualize the binding and distribution of hallucinogenic compounds in the brain. This research contributes to a better understanding of the neurobiological mechanisms underlying the effects of psychedelic drugs and their potential therapeutic applications (Cumming et al., 2021).
properties
IUPAC Name |
(E)-2-(2,5-dimethoxy-3-nitropyridin-4-yl)-N,N-dimethylethenamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-13(2)6-5-8-9(17-3)7-12-11(18-4)10(8)14(15)16/h5-7H,1-4H3/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNULHIDFOCAIN-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C(=NC=C1OC)OC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C(=NC=C1OC)OC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B1146208.png)



![1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide](/img/structure/B1146222.png)

